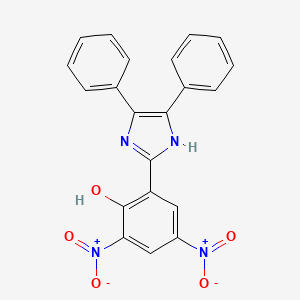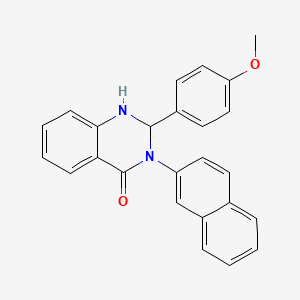![molecular formula C17H15F3N2O3 B15013287 ethyl 6-amino-5-cyano-2-methyl-4-[3-(trifluoromethyl)phenyl]-4H-pyran-3-carboxylate](/img/structure/B15013287.png)
ethyl 6-amino-5-cyano-2-methyl-4-[3-(trifluoromethyl)phenyl]-4H-pyran-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 6-amino-5-cyano-2-methyl-4-[3-(trifluoromethyl)phenyl]-4H-pyran-3-carboxylate is a heterocyclic compound that belongs to the pyran family. Pyrans are known for their diverse biological activities and are commonly found in natural products such as alkaloids, carbohydrates, and antibiotics
Méthodes De Préparation
The synthesis of ethyl 6-amino-5-cyano-2-methyl-4-[3-(trifluoromethyl)phenyl]-4H-pyran-3-carboxylate typically involves a multi-step process. One common method includes the cycloaddition reaction of α-cyanocinnamonitrile derivative with ethyl acetoacetate in the presence of piperidine . This reaction yields the desired pyran compound with high efficiency. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring cost-effectiveness and high yield.
Analyse Des Réactions Chimiques
Ethyl 6-amino-5-cyano-2-methyl-4-[3-(trifluoromethyl)phenyl]-4H-pyran-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the amino and cyano groups, using reagents like halides or amines.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce amines or alcohols.
Applications De Recherche Scientifique
Ethyl 6-amino-5-cyano-2-methyl-4-[3-(trifluoromethyl)phenyl]-4H-pyran-3-carboxylate has a wide range of applications in scientific research:
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and receptor binding.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of ethyl 6-amino-5-cyano-2-methyl-4-[3-(trifluoromethyl)phenyl]-4H-pyran-3-carboxylate involves its interaction with specific molecular targets. The compound’s amino and cyano groups can participate in hydrogen bonding and electrostatic interactions, influencing biological pathways and enzyme activities . These interactions can modulate various cellular processes, leading to the compound’s observed biological effects.
Comparaison Avec Des Composés Similaires
Ethyl 6-amino-5-cyano-2-methyl-4-[3-(trifluoromethyl)phenyl]-4H-pyran-3-carboxylate can be compared with other similar compounds, such as:
- Ethyl 6-amino-5-cyano-2-methyl-4-phenyl-4H-pyran-3-carboxylate
- Ethyl 6-amino-5-cyano-2-methyl-4-(4-chlorophenyl)-4H-pyran-3-carboxylate
These compounds share a similar pyran core structure but differ in their substituents, which can significantly impact their chemical reactivity and biological activity. The presence of the trifluoromethyl group in this compound imparts unique electronic properties, making it distinct from its analogs.
Propriétés
Formule moléculaire |
C17H15F3N2O3 |
|---|---|
Poids moléculaire |
352.31 g/mol |
Nom IUPAC |
ethyl 6-amino-5-cyano-2-methyl-4-[3-(trifluoromethyl)phenyl]-4H-pyran-3-carboxylate |
InChI |
InChI=1S/C17H15F3N2O3/c1-3-24-16(23)13-9(2)25-15(22)12(8-21)14(13)10-5-4-6-11(7-10)17(18,19)20/h4-7,14H,3,22H2,1-2H3 |
Clé InChI |
MCJJHCBDYSFOHI-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=C(OC(=C(C1C2=CC(=CC=C2)C(F)(F)F)C#N)N)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-benzyl-6-[(2E)-2-(3-chlorobenzylidene)hydrazinyl]-N'-phenyl-1,3,5-triazine-2,4-diamine](/img/structure/B15013211.png)
![N-(2-bromo-4-methylphenyl)-4-(morpholin-4-yl)-6-{(2E)-2-[(6-nitro-1,3-benzodioxol-5-yl)methylidene]hydrazinyl}-1,3,5-triazin-2-amine](/img/structure/B15013213.png)
![1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-[(2E)-butan-2-ylidene]-5-methyl-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B15013218.png)

![3-[(E)-{2-[(2-bromo-4-nitrophenoxy)acetyl]hydrazinylidene}methyl]phenyl 3-fluorobenzoate](/img/structure/B15013240.png)
![N-cyclopropyl-2-[(2E)-2-(2,4-dichlorobenzylidene)hydrazino]-2-oxoacetamide](/img/structure/B15013248.png)
![N'-[(1E)-1-[1-(4-Amino-1,2,5-oxadiazol-3-YL)-4-methyl-1H-1,2,3-triazol-5-YL]ethylidene]-2-fluorobenzohydrazide](/img/structure/B15013254.png)
![N'-[(E)-(4-bromophenyl)methylidene]-2,2-bis(4-methylphenyl)cyclopropanecarbohydrazide](/img/structure/B15013260.png)
![N-[(E)-(3,4-dichlorophenyl)methylidene]-4'-nitrobiphenyl-4-amine](/img/structure/B15013264.png)
![2-(4-Bromo-2-methoxyphenoxy)-N'-[(3E)-7-methyl-2-oxo-2,3-dihydro-1H-indol-3-ylidene]acetohydrazide](/img/structure/B15013290.png)

![4-[(2-bromobenzyl)oxy]-N'-[(E)-phenylmethylidene]benzohydrazide](/img/structure/B15013298.png)
![(3E)-N-(4-methoxy-2-nitrophenyl)-3-{[(4-methoxyphenoxy)acetyl]hydrazono}butanamide](/img/structure/B15013314.png)
![2-(3,4-dichlorophenyl)-N-[(E)-(4-nitrophenyl)methylidene]-1,3-benzoxazol-5-amine](/img/structure/B15013319.png)
